![molecular formula C9H15NO B13119416 6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)
6-Azaspiro[3.6]decan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azaspiro[3.6]decan-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single nitrogen atom. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional structures and inherent rigidity. The presence of a nitrogen atom in the spiro center makes it a heterocyclic compound, which can exhibit diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.6]decan-7-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing both a nitrogen and a carbonyl group. The reaction conditions often include the use of a strong base to deprotonate the nitrogen, followed by cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization process is also common.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azaspiro[3.6]decan-7-one can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the spirocyclic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Azaspiro[3.6]decan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties due to its rigid spirocyclic structure.
Wirkmechanismus
The mechanism of action of 6-Azaspiro[3.6]decan-7-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design. The nitrogen atom in the spiro center can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-chlorospiro[4.5]decan-7-ol
- 1-Bromo-3-chlorospiro[3.6]decan-7-ol
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
6-Azaspiro[3.6]decan-7-one is unique due to its specific ring size and the presence of a nitrogen atom in the spiro center. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research. The rigidity and three-dimensional nature of the spirocyclic structure can enhance the compound’s stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
6-azaspiro[3.6]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-3-1-4-9(7-10-8)5-2-6-9/h1-7H2,(H,10,11) |
InChI-Schlüssel |
BQACZFLSXUCBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NCC2(C1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


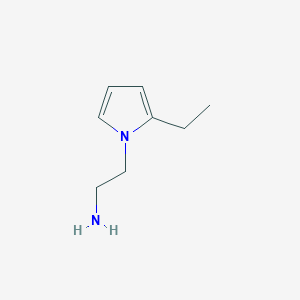
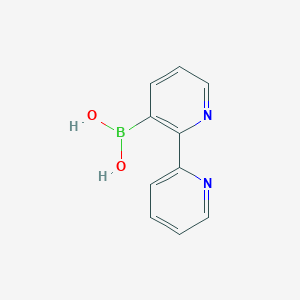
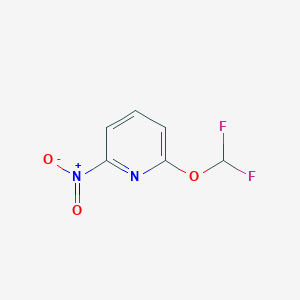
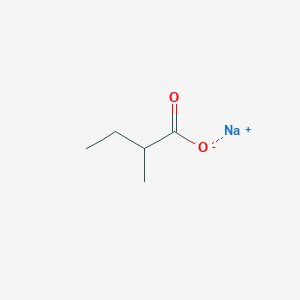
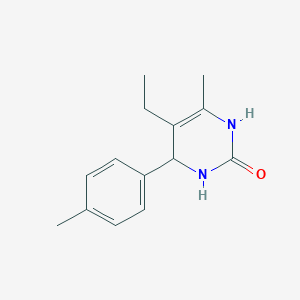
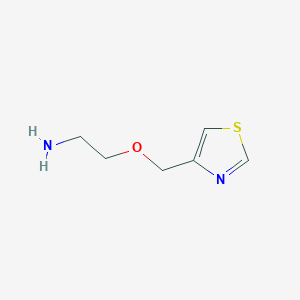

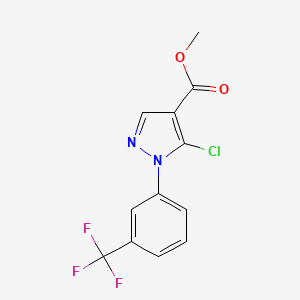

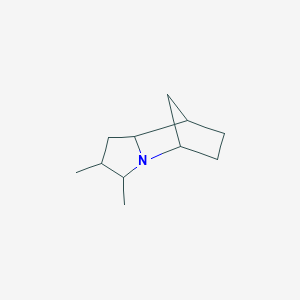
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
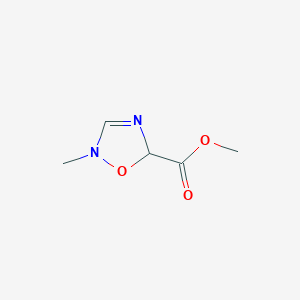
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)

